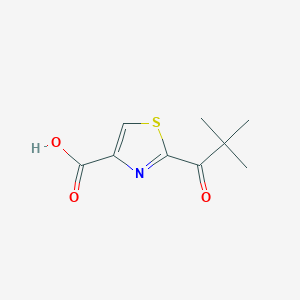
2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,2-dimethylpropanoyl chloride with thiazole derivatives. One common method is the reaction of 2,2-dimethylpropanoyl chloride with 1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials, 2,2-dimethylpropanoyl chloride and 1,3-thiazole-4-carboxylic acid, are fed into the reactor along with a base, and the product is continuously collected .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethylpropanoyl)aminoacetic acid: Similar in structure but with an aminoacetic acid group.
2-(Isobutyrylamino)-1,3-thiazol-4-yl acetic acid: Contains an isobutyrylamino group instead of the dimethylpropanoyl group.
2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid: Contains diphenyl groups instead of the dimethylpropanoyl group
Uniqueness
2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of the dimethylpropanoyl group and the thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S/c1-9(2,3)6(11)7-10-5(4-14-7)8(12)13/h4H,1-3H3,(H,12,13) |
InChI Key |
KVFAXYYUEVCHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















